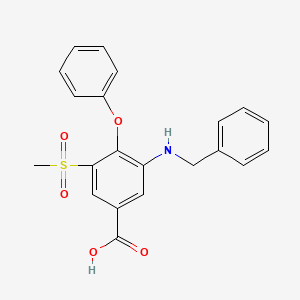
3-(Benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid is an organic compound with a complex structure that includes benzylamino, methylsulfonyl, and phenoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoic Acid Core: The initial step involves the preparation of the benzoic acid core, which can be achieved through the oxidation of toluene derivatives.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the benzoic acid core.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, using reagents such as methylsulfonyl chloride.
Addition of the Benzylamino Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-(Aminomethyl)-5-methylsulfonyl-4-phenoxybenzoic acid
- 3-(Benzylamino)-5-methylsulfonyl-4-methoxybenzoic acid
- 3-(Benzylamino)-5-methylsulfonyl-4-chlorobenzoic acid
Comparison: Compared to these similar compounds, 3-(benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities and applications.
Properties
CAS No. |
32548-17-7 |
|---|---|
Molecular Formula |
C21H19NO5S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(benzylamino)-5-methylsulfonyl-4-phenoxybenzoic acid |
InChI |
InChI=1S/C21H19NO5S/c1-28(25,26)19-13-16(21(23)24)12-18(22-14-15-8-4-2-5-9-15)20(19)27-17-10-6-3-7-11-17/h2-13,22H,14H2,1H3,(H,23,24) |
InChI Key |
ZYFXGWRDLQHTJT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)NCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















